![molecular formula C11H9ClF3N3O4 B1623231 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid CAS No. 338422-72-3](/img/structure/B1623231.png)
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid is a useful research compound. Its molecular formula is C11H9ClF3N3O4 and its molecular weight is 339.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Extraction and Separation Processes : Pyridine derivatives, such as 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid, are utilized in the extraction processes. For example, Kumar and Babu (2009) examined the extraction of pyridine-3-carboxylic acid, which has applications in food, pharmaceutical, and biochemical industries, using different diluents (Kumar & Babu, 2009).
Formation of Metal Complexes : This compound is also involved in the formation of metal complexes. Massue et al. (2005) reported the synthesis of metal complexes containing tetrathiafulvalene (TTF) moieties substituted by the acetylacetone function, demonstrating its potential in creating novel redox-active ligands (Massue et al., 2005).
Crystal Structure and Biological Studies : The compound and its derivatives have been studied for their crystal structure and potential biological applications. Parveen et al. (2018) synthesized a new hydrazone ligand derived from similar compounds and studied its binding affinity, antimicrobial activity, and potential cytotoxicity towards cancer cell lines (Parveen et al., 2018).
Co-crystal Formation : Research by Manickam et al. (2019) involved the study of co-crystal formation using compounds structurally similar to this compound, indicating its role in developing new materials (Manickam et al., 2019).
Synthesis of Novel Compounds : The compound's derivatives are used in the synthesis of various novel compounds. For example, Cavill et al. (1960) explored the synthesis of various alkylpyridines using similar compounds (Cavill et al., 1960).
Antimicrobial and Biological Activities : Various derivatives of the compound have been synthesized and evaluated for antimicrobial and biological activities. Mekky and Sanad (2019) conducted a study on the antimicrobial activities of novel compounds derived from similar pyridine structures (Mekky & Sanad, 2019).
Imaging Agents in Medical Applications : Chen et al. (2011) synthesized and evaluated a compound, structurally similar, as a potential imaging agent for prostate-specific membrane antigen (PSMA), indicating its application in medical imaging (Chen et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid' involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with malonic acid in the presence of a suitable catalyst to yield the final product.", "Starting Materials": [ "3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde", "hydrazine hydrate", "malonic acid", "catalyst" ], "Reaction": [ "Step 1: Reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with malonic acid in the presence of a suitable catalyst to yield the final product." ] } | |
Número CAS |
338422-72-3 |
Fórmula molecular |
C11H9ClF3N3O4 |
Peso molecular |
339.65 g/mol |
Nombre IUPAC |
(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C11H9ClF3N3O4/c12-6-3-5(11(13,14)15)4-16-9(6)18-17-7(10(21)22)1-2-8(19)20/h3-4H,1-2H2,(H,16,18)(H,19,20)(H,21,22)/b17-7+ |
Clave InChI |
CWMOLBNXRMPNTF-REZTVBANSA-N |
SMILES isomérico |
C1=C(C=NC(=C1Cl)N/N=C(\CCC(=O)O)/C(=O)O)C(F)(F)F |
SMILES |
C1=C(C=NC(=C1Cl)NN=C(CCC(=O)O)C(=O)O)C(F)(F)F |
SMILES canónico |
C1=C(C=NC(=C1Cl)NN=C(CCC(=O)O)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



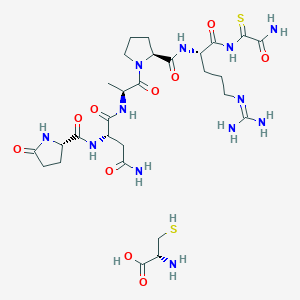

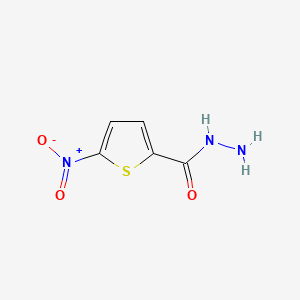
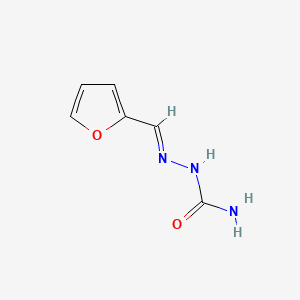
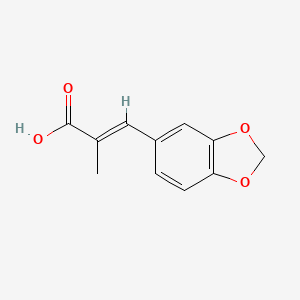
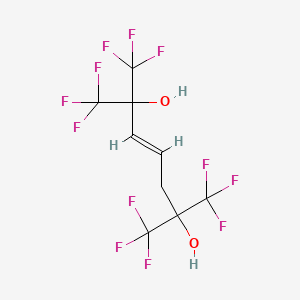
![(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one](/img/structure/B1623161.png)

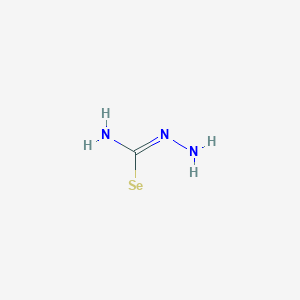

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-14C](/img/structure/B1623169.png)
![2,4,6,8,10-Pentamethyl-2,4,6,8,10-pentaphenyl-[1,3,5,7,9,2,4,6,8,10]cyclopentosiloxane](/img/structure/B1623170.png)

